molecular formula C6H9NO4 B2706549 methyl 2-(2-oxooxazolidin-3-yl)acetate CAS No. 133473-89-9

methyl 2-(2-oxooxazolidin-3-yl)acetate

Cat. No.: B2706549
CAS No.: 133473-89-9
M. Wt: 159.141
InChI Key: IQQQNHPYCYTHKN-UHFFFAOYSA-N
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Description

methyl 2-(2-oxooxazolidin-3-yl)acetate is a chemical compound with the molecular formula C6H9NO4 It is a derivative of oxazolidine, a five-membered heterocyclic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(2-oxooxazolidin-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-oxo-1,3-oxazolidine with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with formaldehyde and alkyl or aryl propiolic acids. This method can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .

Industrial Production Methods

Industrial production of methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-oxooxazolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield hydroxylated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce hydroxylated oxazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

methyl 2-(2-oxooxazolidin-3-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

methyl 2-(2-oxooxazolidin-3-yl)acetate can be compared to other oxazolidine derivatives, such as:

The uniqueness of methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate lies in its versatile chemical reactivity and potential for modification, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)4-7-2-3-11-6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQQNHPYCYTHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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